

# 2,5-Dibromoisonicotinaldehyde molecular structure and weight

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## Compound of Interest

Compound Name: 2,5-Dibromoisonicotinaldehyde

Cat. No.: B1293480

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## In-Depth Technical Guide: 2,5-Dibromoisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals


This technical guide provides a comprehensive overview of the molecular structure, weight, and available technical data for **2,5-Dibromoisonicotinaldehyde**. The information is curated for researchers, scientists, and professionals in the field of drug development.

## Core Molecular Information

**2,5-Dibromoisonicotinaldehyde**, also known as 2,5-dibromopyridine-4-carbaldehyde, is a halogenated pyridine derivative. The presence of bromine atoms and an aldehyde group on the pyridine ring makes it a potentially valuable intermediate in organic synthesis and medicinal chemistry. Pyridine scaffolds are integral to numerous pharmaceuticals due to their ability to engage in hydrogen bonding and other molecular interactions, which can influence the pharmacokinetic and pharmacodynamic properties of a drug.

## Molecular Structure and Properties

The fundamental properties of **2,5-Dibromoisonicotinaldehyde** are summarized in the table below.

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>3</sub> Br <sub>2</sub> NO
Molecular Weight	264.90 g/mol
CAS Registry Number	959244-28-1
Synonyms	2,5-dibromopyridine-4-carbaldehyde
2,5-Dibromopyridine-4-carboxaldehyde	
Chemical Structure	 2,5-Dibromoisonicotinaldehyde Structure

Note: The chemical structure image is a representation. For precise bond angles and lengths, crystallographic data would be required.

## Synthesis Protocols

A specific, detailed experimental protocol for the synthesis of **2,5-Dibromoisonicotinaldehyde** is not readily available in the reviewed literature. However, the synthesis of structurally similar compounds, such as other brominated pyridine aldehydes, typically involves a multi-step process starting from a more common pyridine derivative. A plausible synthetic approach would involve the synthesis of 2,5-dibromopyridine followed by the introduction of the aldehyde group at the 4-position.

## Representative Synthesis of a Precursor: 2,5-Dibromopyridine

A common method for the synthesis of 2,5-dibromopyridine starts from 2-aminopyridine. The process involves bromination followed by a Sandmeyer reaction.<sup>[1][2]</sup>

Experimental Protocol: Synthesis of 2-Amino-5-bromopyridine (Step 1)

- 2-Aminopyridine is reacted with a brominating agent, such as N-bromosuccinimide (NBS) or liquid bromine, in a suitable solvent.<sup>[1][2]</sup>
- The reaction mixture is typically stirred at a controlled temperature to ensure regioselective bromination at the 5-position.<sup>[2]</sup>

- Upon completion, the product is isolated and purified, often through recrystallization.[2]

Experimental Protocol: Sandmeyer Reaction to Yield 2,5-Dibromopyridine (Step 2)

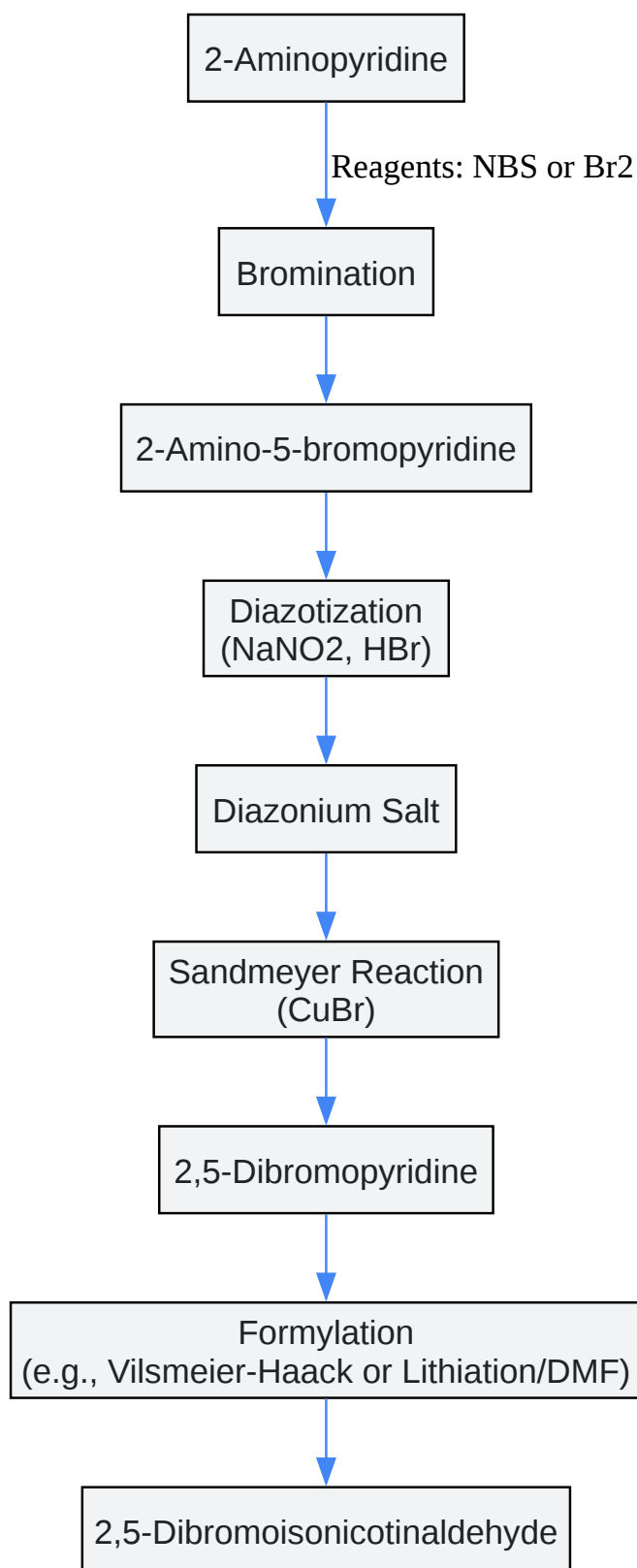
- 2-amino-5-bromopyridine is dissolved in an acidic solution, typically hydrobromic acid.[3][4]
- The solution is cooled, and a solution of sodium nitrite is added dropwise to form a diazonium salt.[3][4]
- The diazonium salt is then reacted with a copper(I) bromide catalyst to replace the diazonium group with a bromine atom, yielding 2,5-dibromopyridine.[4]
- The final product is extracted and purified.[3]

## Introduction of the Aldehyde Group

The formylation of the 4-position of 2,5-dibromopyridine to yield **2,5-**

**Dibromoisonicotinaldehyde** could potentially be achieved through methods such as the Vilsmeier-Haack reaction or by lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Below is a generalized workflow for the synthesis of **2,5-Dibromoisonicotinaldehyde**.



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A potential synthetic workflow for **2,5-Dibromoisonicotinaldehyde**.

## Biological Activity and Drug Development Potential

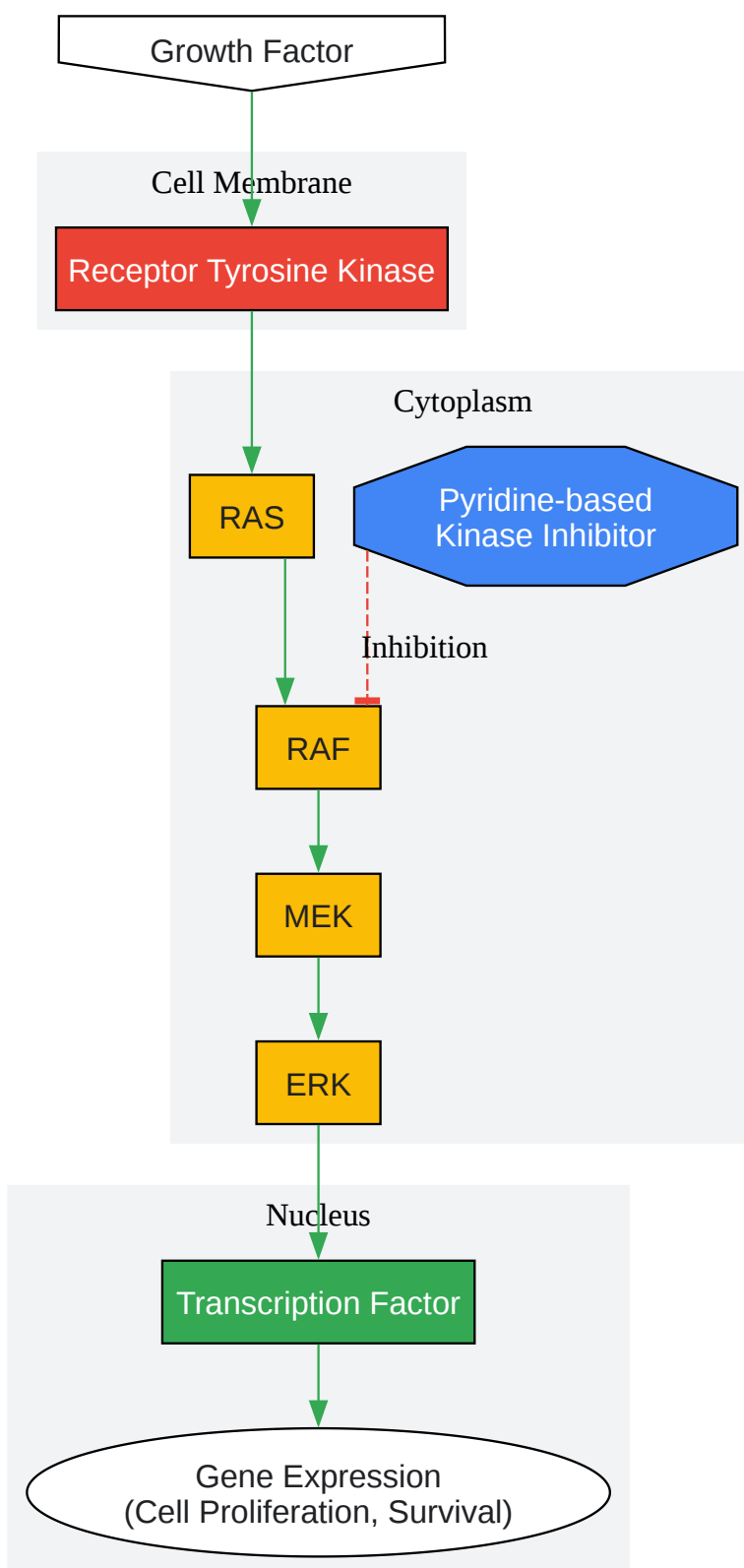
Specific studies on the biological activity of **2,5-Dibromoisonicotinaldehyde** are limited in publicly available literature. However, the pyridine scaffold is a common feature in many biologically active compounds and approved drugs.<sup>[5]</sup> Substituted pyridines have been investigated for a wide range of therapeutic applications, including as anticancer, antibacterial, and anti-inflammatory agents.<sup>[6][7][8]</sup>

The biological activity of pyridine derivatives is often attributed to their ability to act as scaffolds that can be functionalized to interact with specific biological targets, such as enzymes and receptors. The bromine atoms in **2,5-Dibromoisonicotinaldehyde** can serve as handles for further chemical modifications, such as cross-coupling reactions, to build more complex molecules.<sup>[9]</sup> The aldehyde group is also reactive and can be used to form various functional groups, including imines and alcohols, which are common in pharmacologically active compounds.

## Potential Signaling Pathway Interactions

While no specific signaling pathways have been directly associated with **2,5-Dibromoisonicotinaldehyde**, pyridine derivatives are known to modulate various cellular signaling pathways. For instance, some pyridine-based compounds have been shown to inhibit protein kinases, which are key components of many signaling cascades involved in cell growth, differentiation, and apoptosis.<sup>[10]</sup>

The diagram below illustrates a generalized kinase signaling pathway that can be a target for pyridine-based inhibitors.



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Generalized MAPK signaling pathway, a potential target for pyridine-based inhibitors.

## Conclusion

**2,5-Dibromoisonicotinaldehyde** is a halogenated pyridine derivative with potential as a building block in the synthesis of more complex molecules for pharmaceutical and materials science applications. While specific data on its biological activity and detailed synthetic protocols are not extensively documented in public sources, its structural features suggest it could be a valuable intermediate for the development of novel compounds with diverse therapeutic properties. Further research is warranted to explore its reactivity and biological profile.

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